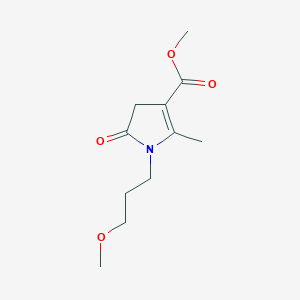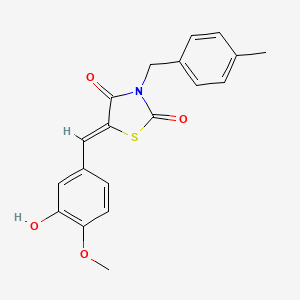
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, also known as thioflavin T (ThT), is a small molecule dye that is widely used in scientific research. ThT is a fluorescent probe that has a high affinity for amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ThT has been used in a variety of applications to study the formation, structure, and function of amyloid fibrils.
Mecanismo De Acción
ThT binds to the beta-sheet structure of amyloid fibrils through hydrophobic and hydrogen bonding interactions. The binding of ThT to amyloid fibrils results in a significant increase in fluorescence intensity, which can be measured using a variety of spectroscopic techniques.
Biochemical and physiological effects:
ThT has been shown to have minimal effects on cellular viability and metabolism at low concentrations. However, at high concentrations, ThT can induce toxicity and cell death. ThT has also been shown to interact with other proteins and enzymes, which can affect their function and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ThT is a widely used and well-established probe for the study of amyloid fibrils. It is relatively inexpensive and easy to use, and can be measured using a variety of spectroscopic techniques. However, ThT has limitations in that it only binds to beta-sheet structures and may not detect all types of amyloid fibrils. Additionally, ThT can interfere with the function of some proteins and enzymes, which can affect experimental results.
Direcciones Futuras
1. Development of new probes with higher affinity and specificity for amyloid fibrils.
2. Study of the effects of ThT on cellular metabolism and viability.
3. Development of new imaging techniques for the visualization of amyloid fibrils in vivo.
4. Investigation of the role of amyloid fibrils in disease pathogenesis and progression.
5. Development of new therapeutic strategies for the treatment of amyloid-related diseases.
Aplicaciones Científicas De Investigación
ThT has been widely used in scientific research to study the formation and structure of amyloid fibrils. It has been used to monitor the kinetics of amyloid fibril formation, to determine the binding affinity of small molecules to amyloid fibrils, and to study the effects of mutations on amyloid fibril formation. ThT has also been used in imaging studies to visualize amyloid fibrils in vivo.
Propiedades
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-12-3-5-13(6-4-12)11-20-18(22)17(25-19(20)23)10-14-7-8-16(24-2)15(21)9-14/h3-10,21H,11H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZYCILIOVGEX-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



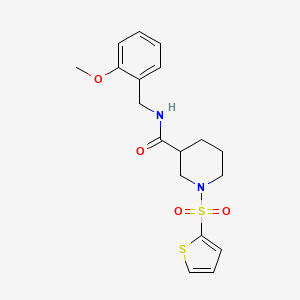
![2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4849823.png)
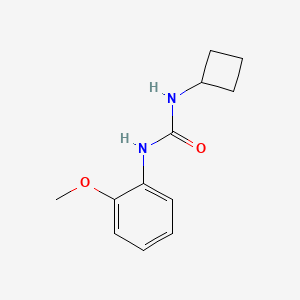
![8-[2-(4-nitrophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4849838.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4849843.png)
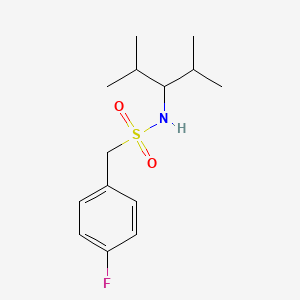
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4849855.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4849867.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide](/img/structure/B4849881.png)
![N-cyclopentyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4849885.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4849892.png)
![3-(4-chlorophenyl)-5-methyl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4849894.png)
